2-(3-(Benzyloxy)phenyl)-2-methylpropanal

概要

説明

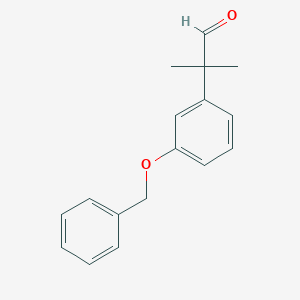

2-(3-(Benzyloxy)phenyl)-2-methylpropanal is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a 2-methylpropanal moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)phenyl)-2-methylpropanal typically involves the following steps:

Formation of Benzyloxybenzene: This can be achieved by reacting benzyl chloride with phenol in the presence of a base such as sodium hydroxide.

Friedel-Crafts Alkylation: The benzyloxybenzene is then subjected to Friedel-Crafts alkylation using isobutyraldehyde in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

化学反応の分析

Reduction Reactions

The aldehyde group undergoes reduction to form the corresponding alcohol. Two primary methods are observed:

The palladium-catalyzed hydrogenation method, adapted from analogous protocols, offers scalability and recyclability of the catalyst .

Nucleophilic Substitution at the Benzyloxy Group

The benzyloxy group participates in hydrogenolysis or acid-mediated cleavage:

| Reagent/Conditions | Product | Application |

|---|---|---|

| H₂, Pd/BaSO₄ in o-xylene | 2-(3-Hydroxyphenyl)-2-methylpropanal | Deprotection for phenolic derivatives |

| HBr (48%) in acetic acid, reflux | 3-(2-Methylpropanal)phenol | Synthesis of hydroxylated analogs |

This reaction is critical for generating intermediates in pharmaceutical synthesis .

Addition Reactions with Nitrogen Nucleophiles

The aldehyde reacts with hydrazines to form hydrazones, a key step in constructing nitrogen-containing heterocycles:

Example Reaction:

this compound + Formylhydrazine → (S)-N'-(2-Benzyloxypropylene)formylhydrazine

Conditions:

Grignard Additions

The aldehyde’s carbonyl group reacts with Grignard reagents to form secondary alcohols, though steric hindrance may limit reactivity:

| Grignard Reagent | Product | Steric Influence |

|---|---|---|

| CH₃MgBr | 2-(3-(Benzyloxy)phenyl)-2-methylpentan-3-ol | Moderate due to methyl groups |

This reaction expands access to branched alcohols for material science applications .

Comparative Reaction Table

| Reaction Type | Key Reagent | Product | Functional Group Modified |

|---|---|---|---|

| Reduction | NaBH₄ | Alcohol | Aldehyde → Alcohol |

| Hydrogenolysis | H₂/Pd-BaSO₄ | Phenolic aldehyde | Benzyloxy → Hydroxy |

| Hydrazone Formation | Formylhydrazine | Hydrazone derivative | Aldehyde → Hydrazone |

Reaction Environment Considerations

-

Solvent Effects: Polar aprotic solvents (e.g., o-xylene) enhance hydrogenation efficiency .

-

pH Dependence: Alkaline conditions favor hydrazone stability, while acidic media accelerate benzyloxy cleavage.

This compound’s versatility in reduction, substitution, and addition reactions positions it as a valuable intermediate in organic synthesis, particularly in medicinal chemistry and materials science. Further studies are needed to explore its catalytic asymmetric transformations and biological interactions.

科学的研究の応用

Scientific Research Applications

1. Chemistry:

- Intermediate in Organic Synthesis:

The compound is utilized as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with specific functionalities.

2. Medicine:

- Pharmacological Investigations:

Research indicates potential anti-inflammatory and anticancer activities. Compounds with similar structures have shown promise in targeting various enzymes and receptors involved in disease pathways.

3. Industry:

- Production of Specialty Chemicals:

Used in creating specialty chemicals and materials that require specific structural characteristics for enhanced performance.

Table of Findings

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro Cell Study | Reduced viability in cancer cell lines | |

| Protein Binding Assay | Identified interaction with cell cycle proteins | |

| In Vivo Animal Study | Decreased tumor size and increased apoptosis |

In Vitro Studies:

In vitro studies using human cancer cell lines demonstrated that treatment with 2-(3-(benzyloxy)phenyl)-2-methylpropanal significantly reduced cell viability in a dose-dependent manner, inducing morphological changes consistent with apoptosis.

Protein Interaction Studies:

Binding assays revealed that the compound interacts with key proteins involved in cell cycle regulation, suggesting a potential mechanism for its antitumor effects. Mass spectrometry analysis identified specific protein targets modified by the compound.

In Vivo Studies:

Murine models of cancer treated with this compound showed reduced tumor sizes compared to control groups, with histological examinations indicating increased apoptosis within tumor tissues.

作用機序

The mechanism of action of 2-(3-(Benzyloxy)phenyl)-2-methylpropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of their activity.

類似化合物との比較

Similar Compounds

2-(4-(Benzyloxy)phenyl)-2-methylpropanal: Similar structure but with the benzyloxy group in the para position.

2-(3-(Methoxy)phenyl)-2-methylpropanal: Similar structure but with a methoxy group instead of a benzyloxy group.

2-(3-(Benzyloxy)phenyl)ethanal: Similar structure but with an ethanal moiety instead of a 2-methylpropanal moiety.

Uniqueness

2-(3-(Benzyloxy)phenyl)-2-methylpropanal is unique due to the specific positioning of the benzyloxy group and the 2-methylpropanal moiety, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct pharmacological and chemical properties compared to its analogs.

生物活性

2-(3-(Benzyloxy)phenyl)-2-methylpropanal is an organic compound with a molecular formula of C16H18O2. Its structure features a benzyloxy group attached to a phenyl ring and an aldehyde functional group, which contributes to its potential biological activities. This article explores the biological activity of this compound, including its antioxidant properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H18O2

- Key Functional Groups : Aldehyde, benzyloxy

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

- Antioxidant Activity : The benzyloxy group may enhance the compound's ability to scavenge free radicals, potentially reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines and pathways such as NF-κB, suggesting potential applications in inflammatory diseases .

- Antimicrobial Properties : Some studies suggest that derivatives of this compound could exhibit antimicrobial activity against various pathogens .

The biological effects of this compound are likely mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging : The aldehyde functional group can participate in redox reactions, neutralizing ROS and protecting cells from oxidative damage.

-

Inhibition of Inflammatory Pathways : Similar compounds have been shown to inhibit pathways involved in inflammation, such as:

- NF-κB signaling

- Mitogen-activated protein kinase (MAPK) pathways

- Interaction with Biological Targets : The aromatic rings in the structure may facilitate interactions with various biological molecules, making it a candidate for further medicinal chemistry studies.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 2-Benzyloxyethanal | Antioxidant properties | |

| 3-Benzyloxyphenylacetaldehyde | Inhibition of inflammatory cytokines | |

| 4-Benzyloxyphenylbutanal | Antimicrobial activity |

Case Study: Antioxidant Activity

A study conducted on benzyloxy-substituted compounds demonstrated significant free radical scavenging activity. The results indicated that these compounds could effectively reduce oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage-related diseases.

Case Study: Anti-inflammatory Effects

Research on structurally similar oxime derivatives has shown that they can inhibit leukotriene-mediated vascular smooth muscle cell migration and reduce pro-inflammatory cytokine production. These findings highlight the potential for this compound in treating inflammatory conditions .

特性

IUPAC Name |

2-methyl-2-(3-phenylmethoxyphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2,13-18)15-9-6-10-16(11-15)19-12-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLCKKPJQXZUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600640 | |

| Record name | 2-[3-(Benzyloxy)phenyl]-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70120-09-1 | |

| Record name | 2-[3-(Benzyloxy)phenyl]-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。